molecular formula C11H19ClF2N2O2 B13598326 tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride

tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride

Cat. No.: B13598326
M. Wt: 284.73 g/mol
InChI Key: RDVMCUIMHMLDGS-UHFFFAOYSA-N
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Description

tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride: is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl carbamate group, an amino group, and two fluorine atoms attached to a spirohexane ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic ring: This is achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the amino group: This step involves the use of amination reagents under controlled conditions.

    Carbamate formation: The tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base.

    Hydrochloride salt formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of specialty chemicals.
  • Applied in the production of advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The spirocyclic structure contributes to its stability and unique reactivity.

Comparison with Similar Compounds

  • tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate
  • tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate sulfate
  • tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate phosphate

Comparison:

    Uniqueness: The hydrochloride salt form of tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate enhances its solubility and stability compared to other similar compounds.

    Reactivity: The presence of fluorine atoms and the spirocyclic structure contribute to its unique reactivity and binding properties.

    Applications: While similar compounds may have overlapping applications, the hydrochloride form is preferred in certain research and industrial contexts due to its enhanced properties.

Biological Activity

Tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride is a synthetic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, potential applications, and relevant case studies.

  • Molecular Formula : C11H19ClF2N2O2
  • Molecular Weight : 284.73 g/mol
  • Physical State : White solid
  • Solubility : Soluble in organic solvents (e.g., dichloromethane), insoluble in water

The compound features a tert-butyl carbamate group, an amino group, and two fluorine atoms attached to a spirocyclic hexane structure, contributing to its chemical stability and biological activity .

Tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate exhibits significant biological activities primarily due to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine enhances its binding affinity and selectivity, making it a candidate for various pharmacological applications .

Key Biological Activities

  • Anti-inflammatory Activity : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways.
  • Anticancer Potential : Research indicates that it may inhibit the growth of certain cancer cell lines by modulating key cellular pathways .
  • Neuroprotective Effects : There are indications that it may inhibit acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

StudyFindings
Study on COX-2 Inhibition Demonstrated significant inhibition of COX-2 activity, suggesting potential in anti-inflammatory therapies .
Anticancer Activity Assessment Showed cytotoxic effects against M-HeLa cells, indicating its potential as an anticancer agent .
Neuroprotective Research Inhibitory effects on AChE were observed, supporting its use in neurodegenerative disease research .

Synthesis and Characterization

The synthesis of tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate involves several key reactions, typically starting from spirocyclic sulfonamides. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry
  • X-ray Crystallography

These techniques confirm the structural integrity and purity of the compound .

Applications in Research

Tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate is being explored for various applications:

  • Drug Development : As a lead compound for developing new anti-inflammatory and anticancer drugs.
  • Materials Science : Its unique properties may allow for innovative applications in materials development.

Current State of Research

Research is ongoing to further elucidate the biological mechanisms and therapeutic potential of tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate. Studies are focusing on optimizing its pharmacokinetic properties and exploring its efficacy in vivo.

Properties

Molecular Formula

C11H19ClF2N2O2

Molecular Weight

284.73 g/mol

IUPAC Name

tert-butyl N-(5-amino-2,2-difluorospiro[2.3]hexan-1-yl)carbamate;hydrochloride

InChI

InChI=1S/C11H18F2N2O2.ClH/c1-9(2,3)17-8(16)15-7-10(11(7,12)13)4-6(14)5-10;/h6-7H,4-5,14H2,1-3H3,(H,15,16);1H

InChI Key

RDVMCUIMHMLDGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1C2(C1(F)F)CC(C2)N.Cl

Origin of Product

United States

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